molecular formula C23H27N3O2 B14407969 4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol CAS No. 85239-23-2

4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol

Cat. No.: B14407969
CAS No.: 85239-23-2
M. Wt: 377.5 g/mol
InChI Key: XMMYUYCWRCBQPQ-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring, a quinoline moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the quinoline moiety and the piperazine ring. The quinoline moiety can be synthesized using methods such as the Skraup reaction or Combes reaction, which involve the cyclization of aniline derivatives with glycerol and sulfuric acid or acrolein, respectively . The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline moiety or the piperazine ring, leading to partially or fully reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with nucleic acids or proteins, while the piperazine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylphenyl)-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

85239-23-2

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C23H27N3O2/c1-18-6-2-3-9-21(18)26-14-12-25(13-15-26)16-20(27)17-28-22-10-4-7-19-8-5-11-24-23(19)22/h2-11,20,27H,12-17H2,1H3

InChI Key

XMMYUYCWRCBQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3N=CC=C4)O

Origin of Product

United States

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